Z-Phe-Bt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Bt involves the reaction of carboxylic acid derivatives with benzotriazole in the presence of a coupling reagent such as T3P (propylphosphonic anhydride). This method yields N-acyl-benzotriazoles, which are obtained in high purity following a simple work-up procedure, often via precipitation in water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods typically use automated peptide synthesizers and high-throughput purification systems to produce the compound efficiently and in large quantities .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-Bt undergoes various chemical reactions, including:
Acylation: Reacts with amines to form amides, which are useful in peptide synthesis.
Substitution: The benzotriazole group can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions:
Major Products:
Amides: Formed from the reaction with amines.
Peptidomimetics: Formed from the substitution reactions with various nucleophiles.
Scientific Research Applications
Z-Phe-Bt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Z-Phe-Bt primarily involves its role as an acylating agent. It reacts with amines to form amides, which are essential intermediates in peptide synthesis. The benzotriazole group acts as a leaving group, facilitating the formation of the amide bond . This mechanism is crucial in the synthesis of peptides and peptidomimetics, where this compound serves as a key reagent .
Comparison with Similar Compounds
Z-Ala-Bt: (S)-N-Z-1-Benzotriazolylcarbonyl-2-aminopropanoic acid.
Z-Val-Bt: (S)-N-Z-1-Benzotriazolylcarbonyl-2-aminoisovaleric acid.
Uniqueness: Z-Phe-Bt is unique due to its specific structure, which includes a phenyl group that enhances its reactivity and versatility in peptide synthesis. Compared to similar compounds like Z-Ala-Bt and Z-Val-Bt, this compound offers distinct advantages in terms of reactivity and the ability to form stable amide bonds .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(benzotriazol-1-yl)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-22(27-21-14-8-7-13-19(21)25-26-27)20(15-17-9-3-1-4-10-17)24-23(29)30-16-18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,29)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOJLKRZEWWYIH-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769922-77-2 | |
Record name | 769922-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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